Product packaging for 2-Methylpyridine-4-carboximidamide(Cat. No.:)

2-Methylpyridine-4-carboximidamide

Cat. No.: B13486305
M. Wt: 135.17 g/mol
InChI Key: GVXCPRHHIDGVBK-UHFFFAOYSA-N
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Description

2-Methylpyridine-4-carboximidamide (: 478489-76-8) is a chemical compound with the molecular formula C 7 H 9 N 3 O and a molecular weight of 151.17 g/mol . The compound features a pyridine ring core substituted with a methyl group at the 2-position and a carboximidamide functional group at the 4-position. The carboximidamide group (-C(=N)NH 2 ) is a nitrogen-rich moiety that can be of significant interest in medicinal chemistry and drug discovery for its potential to engage in hydrogen bonding and other key molecular interactions . While specific biological data for this compound is not provided, compounds with the carboximidamide functional group are often explored for their potential as enzyme inhibitors or as intermediates in the synthesis of more complex heterocyclic systems, such as those found in pharmaceuticals and agrochemicals . This structure makes it a valuable building block for researchers working in areas like synthetic chemistry and inhibitor design. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3 B13486305 2-Methylpyridine-4-carboximidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2-methylpyridine-4-carboximidamide

InChI

InChI=1S/C7H9N3/c1-5-4-6(7(8)9)2-3-10-5/h2-4H,1H3,(H3,8,9)

InChI Key

GVXCPRHHIDGVBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(=N)N

Origin of Product

United States

Synthetic Methodologies for 2 Methylpyridine 4 Carboximidamide

Strategies for the Construction of the 2-Methylpyridine (B31789) Core

The formation of the 2-methylpyridine (also known as 2-picoline) ring is a well-established industrial and laboratory process. Key methodologies include building the pyridine (B92270) ring from acyclic precursors through condensation reactions, or by functionalizing a pre-existing pyridine ring.

Condensation Reactions for Pyridine Ring Formation

Condensation reactions represent a primary route for the large-scale production of pyridines and their derivatives. These methods typically involve the reaction of aldehydes or ketones with ammonia (B1221849) over a catalyst at elevated temperatures.

The vapor-phase synthesis of 2-methylpyridine is predominantly achieved through the dehydrocyclization reaction of acetaldehyde (B116499) with ammonia. This process is a complex, multi-step reaction that includes condensation (such as Aldol (B89426) or Michael-type additions), cyclization, and dehydrogenation steps. The reaction is typically performed in a continuous flow fixed-bed reactor at temperatures ranging from 350°C to 550°C under atmospheric pressure. chemicalbook.com This method yields a mixture of 2-methylpyridine and its isomer, 4-methylpyridine. chemicalbook.comwikipedia.org The reaction mechanism is influenced by the catalyst's acid sites, with the aldol condensation pathway favoring the formation of 2-methylpyridine.

Historically, oxide catalysts, particularly those based on alumina (B75360) (Al₂O₃) and silica-alumina, have been employed. chemicalbook.comresearchgate.net Modern systems often use crystalline aluminosilicate (B74896) zeolites, such as those from the pentasil family (e.g., HZSM-5), in an acidic form, which offer unique structural and acidity properties. researchgate.netgoogle.comgoogle.com

Research has also explored other catalytic materials. For instance, potassium salts of 12-tungstophosphoric acid (KₓH₃₋ₓPW₁₂O₄₀) have been shown to be effective, with K₂.₅H₀.₅PW yielding up to 64.5% of combined 2- and 4-methylpyridine. Another study investigated catalysts developed from "Angren kaolin" (Uzbekistan) with various metal oxide components. e3s-conferences.orgsemanticscholar.org It was found that a two-component catalyst containing cadmium and chromium oxides (CChK-13) provided a total methylpyridine yield of 70.2%. e3s-conferences.orgsemanticscholar.org

Table 1: Comparison of Catalytic Systems in Methylpyridine Synthesis

Catalyst System Reactants Temperature (°C) Key Findings / Yields Reference(s)
K₂.₅H₀.₅PW Acetaldehyde, Ammonia 350-450 Max. yield of 2- and 4-methylpyridine: 64.5%
CdO-Kaolin (CK-13) Acetylene (B1199291), Ammonia Not Specified Total yield: 63.6% (2-MP: 41.2%, 4-MP: 22.4%) e3s-conferences.orgsemanticscholar.org
CdO-Cr₂O₃-Kaolin (CChK-13) Acetylene, Ammonia Not Specified Total yield: 70.2% (2-MP: 45.4%, 4-MP: 24.8%) e3s-conferences.orgsemanticscholar.org
Al₂O₃ with metal oxide cocatalysts Acetaldehyde, Ammonia 350-550 Total yield: 40-60% (mixture of 2-MP and 4-MP) chemicalbook.com
Acidic Zeolite (Pentasil family) C₂₋₅ Aldehydes, Ammonia 400-500 High yield process for pyridines and alkylpyridines google.comgoogle.com

MP = Methylpyridine

Flow Chemistry Approaches for Regioselective α-Methylation of Pyridines

An alternative to building the ring from scratch is the direct methylation of pyridine. Flow chemistry offers a modern, efficient, and greener approach for the regioselective α-methylation (at the C-2 position) of the pyridine ring. researchgate.netnih.gov This method provides a high degree of selectivity for the 2-methylated product, which is often a challenge in traditional batch processes that can produce a mixture of 2-, 3-, and 4-methylpyridines. researchgate.netnih.gov

In a typical setup, a solution of pyridine in a primary alcohol, such as 1-propanol, is pumped through a stainless steel column packed with a heterogeneous catalyst. researchgate.netmdpi.comresearchgate.net The column is heated to temperatures exceeding 180°C. researchgate.netmdpi.com Raney® nickel is a commonly used catalyst for this transformation. researchgate.netnih.govmdpi.com The primary alcohol serves as the methyl source. nih.gov The proposed mechanism involves either the generation of highly reactive methyl radicals that attack the sterically less hindered 2-position or the formation of a pyridinium (B92312) species that undergoes a Ladenberg rearrangement at high temperatures. researchgate.netnih.gov This continuous flow method is advantageous due to shorter reaction times, enhanced safety, and often eliminates the need for complex work-up or purification procedures. researchgate.netnih.gov

Alternative Ring Formation Pathways (e.g., from Acetone (B3395972)/Acrylonitrile)

Besides the primary aldehyde-ammonia route, other condensation strategies exist for forming the 2-methylpyridine core. One notable method involves the condensation of acetone and acrylonitrile. wikipedia.org This reaction proceeds via 5-oxohexanenitrile, which subsequently cyclizes to form 2-picoline. wikipedia.org

Another synthetic route uses acetylene and acetonitrile (B52724). chemicalbook.com In the presence of an organocobalt catalyst, such as bis(cyclopentadienyl)cobalt, acetylene and acetonitrile undergo a cyclization reaction at elevated temperature (130-170°C) and pressure (1.0 MPa) to produce 2-methylpyridine with high yield and selectivity. chemicalbook.comgoogle.com

Approaches for Introducing the Carboximidamide Group at C-4

Once the 2-methylpyridine core is obtained, the next crucial step is the introduction of the carboximidamide group, -C(=NH)NH₂, at the C-4 position. A direct, one-step functionalization is uncommon. A more practical and literature-supported strategy involves a two-step sequence: first, the introduction of a nitrile (cyano) group at the C-4 position, followed by the conversion of this nitrile into the target carboximidamide.

The initial step requires the synthesis of 2-methylpyridine-4-carbonitrile. Methods for the C-4 functionalization of pyridines, including cyanation, often require overcoming the challenge of regioselectivity, as the C-2 and C-6 positions are electronically favored for nucleophilic attack. researchgate.net Strategies to achieve C-4 functionalization can involve the use of blocking groups or specific catalytic systems that direct the reaction to the desired position. researchgate.netnih.gov

With the key intermediate, 2-methylpyridine-4-carbonitrile, in hand, the final transformation to the carboximidamide can be achieved. A common and effective method for converting nitriles to amidines is the Pinner reaction. In this process, the nitrile is treated with an alcohol (e.g., methanol) in the presence of a strong acid like HCl. This forms a salt of a methyl carbimidate ester intermediate (an imidate). Subsequent treatment of this intermediate with ammonia displaces the methoxy (B1213986) group to yield the desired carboximidamide hydrochloride salt, from which the free base can be liberated.

A related approach has been successfully used for the synthesis of various heterocyclic carboximidamides. nih.gov In this methodology, heterocyclic carbonitriles are first converted to their corresponding methyl carbimidates, which are then condensed with sulfonamides. nih.gov By analogy, the methyl carbimidate derived from 2-methylpyridine-4-carbonitrile can be reacted with ammonia to furnish 2-methylpyridine-4-carboximidamide. This reaction typically proceeds with moderate to very good yields. nih.gov

Synthesis from Corresponding Carboxylic Acids (e.g., 2-Methylpyridine-4-carboxylic acid)

A well-established route to amidines begins with a carboxylic acid precursor, in this case, 2-Methylpyridine-4-carboxylic acid, also known as 2-methylisonicotinic acid. pipzine-chem.comsigmaaldrich.com This method is typically a two-stage process involving the activation of the carboxylic acid followed by amidation.

To facilitate the formation of the amidine, the carboxyl group of 2-Methylpyridine-4-carboxylic acid must first be activated to create a more reactive intermediate. This enhances its susceptibility to nucleophilic attack. Common strategies for activation include:

Formation of Acid Halides: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acid chloride. This is a standard procedure in organic synthesis for preparing amides and esters. google.com

Use of Coupling Agents: In peptide synthesis and related fields, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt), are used to form active esters. These methods are known for their mild conditions. Another approach is the mixed anhydride (B1165640) method, which can utilize reagents like 2-methyl-6-nitrobenzoic anhydride to yield the desired activated species. nih.gov

The choice of activating agent is critical and depends on factors like the stability of the starting material and the desired reaction conditions.

Following activation, the reactive derivative of 2-Methylpyridine-4-carboxylic acid is treated with an amine source. To synthesize the parent this compound, ammonia is the required nucleophile. The reaction of the activated intermediate with ammonia first yields the corresponding primary amide, 2-Methylpyridine-4-carboxamide.

This amide can then be converted to the target carboximidamide. One common method is the dehydration of the primary amide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or thionyl chloride. youtube.com An alternative pathway involves converting the amide to an imidoyl chloride with a reagent like phosphorus pentachloride (PCl₅), which then reacts with ammonia to form the final product.

Synthesis from Nitrile Precursors (e.g., 2-Methylpyridine-4-carbonitrile)

Utilizing nitrile precursors is a direct and atom-economical approach to synthesizing amidines. For this target compound, 2-Methylpyridine-4-carbonitrile is the key starting material.

The Pinner reaction is a classic method for converting nitriles to amidines. wikipedia.orgsynarchive.com The reaction proceeds in two main steps:

Formation of a Pinner Salt: The nitrile (2-Methylpyridine-4-carbonitrile) is treated with an alcohol, such as ethanol, under anhydrous acidic conditions, typically using dry hydrogen chloride gas. wikipedia.orgnrochemistry.comnumberanalytics.comnumberanalytics.com This forms an imino ester salt, specifically an alkyl imidate salt, which is also known as a Pinner salt. wikipedia.orgsynarchive.com

Ammonolysis: The isolated Pinner salt is then reacted with ammonia. wikipedia.orgnrochemistry.com The ammonia displaces the alkoxy group of the imidate to form the desired amidine, in this case, this compound, usually isolated as its hydrochloride salt.

The Pinner reaction is versatile and can be applied to a wide range of aliphatic and aromatic nitriles. nrochemistry.com

Modern synthetic chemistry has seen the development of catalytic methods for the transformation of nitriles. While direct catalytic amidation of nitriles to amidines is an area of ongoing research, related transformations are well-documented. For instance, the selective hydration of aromatic nitriles to amides can be achieved using catalysts. rsc.org Furthermore, enzymes like amidase have been shown to catalyze the hydrolysis of nitriles. nih.gov While specific catalytic systems for the direct conversion of 2-Methylpyridine-4-carbonitrile to the corresponding amidine with ammonia are not extensively detailed in general literature, the principles of nitrile activation through catalysis are established.

Derivatization of Existing Pyridine-4-carboximidamide Scaffolds

A third, more complex, synthetic route involves the chemical modification of a pre-existing Pyridine-4-carboximidamide. This approach would start with a substituted pyridine-4-carboximidamide and aim to introduce a methyl group at the 2-position of the pyridine ring.

For example, if one were to start with a 2-halo-pyridine-4-carboximidamide, a cross-coupling reaction, such as a Suzuki or Stille coupling, could potentially be used to install the methyl group. This would require an appropriate methyl-organometallic reagent. However, the success of this strategy is contingent on the stability of the carboximidamide functional group under the often harsh conditions of cross-coupling reactions. The potential for side reactions on the pyridine ring must also be carefully managed. This approach is generally less direct compared to building the molecule from more fundamental precursors like the corresponding carboxylic acid or nitrile.

Data Tables

Table 1: Key Synthetic Pathways

Starting MaterialSynthetic ApproachKey Intermediate
2-Methylpyridine-4-carboxylic acidAcid Activation & AmidationActivated Ester / Acid Chloride
2-Methylpyridine-4-carbonitrilePinner ReactionAlkyl Imidate Salt (Pinner Salt)
Substituted Pyridine-4-carboximidamideScaffold DerivatizationN/A (Direct Modification)

Table 2: Common Reagents for Synthesis

Synthetic StepReagent ClassExample Reagents
Carboxylic Acid ActivationHalogenating AgentsThionyl chloride (SOCl₂), Oxalyl chloride
Carboxylic Acid ActivationCoupling AgentsEDC, DCC, HOBt
Nitrile to Amidine ConversionPinner Reaction ReagentsAnhydrous HCl, Alcohol, Ammonia
Amide DehydrationDehydrating AgentsPhosphorus pentoxide (P₂O₅), Thionyl chloride (SOCl₂)

Purification and Isolation Techniques in Synthesis

The purification and isolation of the target compound, this compound, are critical steps to ensure the final product is free from starting materials, reagents, and by-products. The literature on the specific purification of this compound is not extensively detailed; however, established methods for structurally similar pyridine derivatives provide a strong basis for its purification. The primary techniques applicable to this compound include acid-base extraction, crystallization, and chromatography.

A common strategy for purifying pyridine-containing compounds, especially those with basic nitrogen atoms like the pyridine ring and the amidine group, is acid-base extraction. This method leverages the difference in solubility of the compound in its neutral and salt forms. For instance, in the synthesis of the related compound 2-amino-4-methylpyridine, a crude product is often dissolved in a dilute acid solution, such as hydrochloric acid or acetic acid. google.comgoogle.com This protonates the basic nitrogen atoms, forming a water-soluble salt.

The acidic aqueous solution containing the protonated product can then be washed with an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to remove any non-basic organic impurities. google.comgoogle.com Following the removal of impurities, the aqueous layer is treated with a base, for example, sodium hydroxide (B78521) or sodium carbonate solution, to neutralize the acid and deprotonate the product. google.com This adjustment of the pH to a basic range (typically 8-9) decreases the water solubility of the neutral compound, causing it to precipitate out of the solution. google.comgoogle.com The solid product can then be collected by filtration, washed with distilled water to remove any remaining salts, and dried under a vacuum. google.com A decolorizing agent, such as activated carbon, may be used during this process to remove colored impurities. google.com

Crystallization is another fundamental technique for purifying solid organic compounds like this compound. The choice of solvent is crucial for effective crystallization. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For related pyridine derivatives, solvents such as ethanol, ethyl acetate, and benzene (B151609) have been used for recrystallization. In some cases, a mixture of solvents is employed to achieve the desired solubility characteristics. The process typically involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration.

For more challenging separations or to achieve very high purity, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of pyridine derivatives. For instance, a method for the detection and quantification of 2-methylpyridine has been developed using reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water. While this is an analytical method, similar principles can be applied to preparative HPLC for the isolation of pure this compound. In a patent describing the purification of related picolinamide (B142947) and pyrimidine-4-carboxamide (B1289416) compounds, Medium Pressure Liquid Chromatography (MPLC) with a mobile phase of ethyl acetate and hexanes was utilized. googleapis.com

The selection of a specific purification strategy or a combination of these techniques will depend on the nature and quantity of the impurities present in the crude product. A typical purification workflow might involve an initial acid-base extraction to remove the bulk of the impurities, followed by recrystallization to obtain the final, high-purity product.

Table 1: Representative Purification Parameters for Pyridine Derivatives

Purification StepParameterDetailsReference
Acid-Base Extraction
AcidificationDissolve crude product in dilute HCl to pH 2-3. google.comgoogle.com
Extraction of ImpuritiesWash aqueous solution with ethyl acetate. google.com
Basification/PrecipitationAdd NaOH solution to adjust pH to 8-9. google.comgoogle.com
IsolationFilter the precipitated solid. google.com
Crystallization
Solvent SystemEthanol, Ethyl Acetate, or Benzene.
ProcedureDissolve in hot solvent and cool to crystallize.
Chromatography
TechniqueMedium Pressure Liquid Chromatography (MPLC). googleapis.com
Stationary PhaseSilica (B1680970) Gel.
Mobile Phase20% Ethyl Acetate in Hexanes. googleapis.com

Chemical Reactivity and Transformations of 2 Methylpyridine 4 Carboximidamide

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the electronegative nitrogen atom, which can also be protonated or coordinate to the electrophile's catalyst under typical acidic reaction conditions. byjus.comlibretexts.org When substitution does occur, it is generally directed to the 3- and 5-positions.

In 2-Methylpyridine-4-carboximidamide, the reactivity and regioselectivity of EAS are further modulated by the substituents. The C-2 methyl group is an activating, ortho-para directing group, favoring substitution at the 3- and 5-positions. libretexts.org Conversely, the C-4 carboximidamide group, similar to a cyano or carboxyl group, is a strong deactivating, meta-directing group. This would also favor substitution at the 3- and 5-positions. The cumulative effect is strong deactivation of the ring, with any potential electrophilic attack preferentially occurring at the C-3 and C-5 positions.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Ring Activity Preferred Positions
Pyridine Nitrogen 1 Electron-withdrawing (Inductive & Resonance) Deactivating C-3, C-5
Methyl 2 Electron-donating (Inductive & Hyperconjugation) Activating C-3, C-5

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. nih.gov Nucleophilic attack is favored at the C-2, C-4, and C-6 positions, as the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom. nih.govstackexchange.com

In this compound, the potent electron-withdrawing carboximidamide group at the C-4 position significantly activates the ring for nucleophilic attack. This activation is most pronounced at the C-2 and C-6 positions. While the C-2 position is occupied by a methyl group, the C-6 position is a prime target for nucleophilic attack. The cyano group in 1-alkyl-4-cyanopyridinium salts, for instance, is readily replaced by nucleophiles like hydrazine (B178648) or amines. rsc.org A similar reactivity pattern can be anticipated for the carboximidamide group, though it is generally considered less reactive than a cyano group in this context. rsc.org

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile. It readily reacts with acids to form pyridinium (B92312) salts. chemicalbook.com For example, reaction with a hydrohalic acid (HX) would yield 2-methyl-4-carboximidamidiumpyridinium halide.

Furthermore, the nitrogen is susceptible to alkylation by electrophiles such as alkyl halides in a process known as N-quaternization, which is a type of SN2 reaction. rsc.orgmdpi.com This reaction results in the formation of a permanently charged quaternary pyridinium salt. The quaternization enhances the electron-withdrawing nature of the pyridine ring, further increasing the acidity of the C-2 methyl protons and activating the ring towards nucleophilic attack. rsc.orgnih.gov Studies on nicotinamide (B372718) show that quaternization reactions can be significantly accelerated using microwave irradiation compared to conventional heating methods. nih.gov

Reactivity of the C-2 Methyl Group

The methyl group at the C-2 position of the pyridine ring is not a simple alkyl substituent; its protons are acidic due to the electron-withdrawing nature of the adjacent ring nitrogen. This "active" methyl group is the site of several important chemical transformations.

The protons of the C-2 methyl group are significantly more acidic than those of toluene. nih.gov This acidity is further enhanced by the electron-withdrawing C-4 carboximidamide group. Treatment with a strong base, such as butyllithium (B86547) (n-BuLi) or lithium diisopropylamide (LDA), results in deprotonation to form a resonance-stabilized carbanion, often referred to as a picolyl anion. nih.govwikipedia.org

The formal negative charge on the exocyclic carbon can be delocalized into the pyridine ring, with a significant resonance contributor placing the charge on the ring nitrogen. researchgate.netwikipedia.org This carbanion is a potent nucleophile and serves as a key intermediate for forming new carbon-carbon bonds. wikipedia.orglibretexts.org The choice of base can be critical; while strong bases like n-BuLi ensure quantitative deprotonation, weaker bases like LDA can also be effective, especially with the increased acidity conferred by the C-4 substituent. nih.gov

Table 2: Bases for Deprotonation of 2-Picoline Derivatives

Base Abbreviation pKa of Conjugate Acid Typical Use Reference
n-Butyllithium n-BuLi ~50 Quantitative deprotonation of weakly acidic C-H bonds. nih.gov
Lithium diisopropylamide LDA ~36 Strong, non-nucleophilic base for forming kinetic enolates/carbanions. nih.gov
Sodium Hydride NaH ~35 Strong, non-nucleophilic base.

The carbanion generated from the deprotonation of the C-2 methyl group can readily participate in condensation reactions with various electrophiles, particularly aldehydes and ketones. wikipedia.org This reactivity is analogous to an aldol (B89426) or Knoevenagel condensation. wikipedia.orgjst.go.jp

In a typical reaction, the picolyl anion attacks the carbonyl carbon of an aldehyde or ketone, forming an alkoxide intermediate. Subsequent protonation during workup yields a β-hydroxyalkylpyridine derivative. wikipedia.org Under dehydrating conditions, this alcohol can be eliminated to form a C=C double bond, resulting in a 2-styryl- or related vinyl-pyridine derivative. This type of condensation is a fundamental method for carbon-carbon bond formation. wikipedia.orgmdpi.com The presence of a weak amine base, such as piperidine, is often sufficient to catalyze the condensation between highly active methyl groups and aldehydes. jst.go.jp

Oxidative Transformations (e.g., to Pyridine Carboxaldehydes or Carboxylic Acids)

The 2-methyl group on the pyridine ring is susceptible to oxidation, a common transformation for methylpyridines. This reaction can yield either the corresponding pyridine-4-carboxaldehyde or the more highly oxidized pyridine-4-carboxylic acid derivative, depending on the oxidizing agent and reaction conditions.

The oxidation of methylpyridines to their respective carboxylic acids is a well-established industrial process. For instance, the synthesis of isonicotinic acid (4-pyridine carboxylic acid) can be achieved through the oxidation of γ-picoline (4-methylpyridine). This can be accomplished using various oxidizing agents, including nitric acid or through vapor-phase oxidation with catalysts. sphinxsai.comorganic-chemistry.org The reaction of the methyl group proceeds through intermediate stages, including the formation of a pyridine methanol, which is then further oxidized to the aldehyde and subsequently to the carboxylic acid. nih.gov

Similarly, the synthesis of pyridine-2-carbaldehyde (2-formylpyridine) often starts with the oxidation of 2-methylpyridine (B31789). figshare.com Specific methods include oxidation with selenium dioxide or a multi-step process involving chlorination of the methyl group, followed by hydrolysis and subsequent oxidation. organic-chemistry.orgnih.govorganic-chemistry.org Given this precedent for the reactivity of the methyl group on the pyridine scaffold, it is expected that this compound can undergo similar oxidative transformations at the 2-position methyl group.

Table 1: Potential Oxidative Transformations of this compound

Starting MaterialProductTransformation
This compound2-Formylpyridine-4-carboximidamidePartial Oxidation
This compound2-Carboxypyridine-4-carboximidamideComplete Oxidation

Reactivity of the Carboximidamide Functionality

The carboximidamide group, R-C(=NH)NH₂, is a dinitrogen analog of a carboxylic acid and exhibits a rich and varied chemistry due to its unique electronic structure. sphinxsai.com

Hydrolysis and Stability Profiles

Amidines, including carboximidamides, are susceptible to hydrolysis, which can be catalyzed by either acid or base. youtube.comresearchgate.net The reaction typically proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the imidoyl carbon. youtube.comyoutube.com Under hydrolytic conditions, the carboximidamide group is expected to first hydrolyze to the corresponding carboxamide (2-Methylpyridine-4-carboxamide) and ammonia (B1221849). With harsher conditions, such as prolonged heating in strong acid or base, the resulting amide can be further hydrolyzed to the carboxylic acid (2-Methylisonicotinic acid) and another equivalent of ammonia. youtube.comyoutube.comyoutube.com

The stability of amidines in aqueous solution is pH-dependent. Studies on related amidine prodrugs show maximum stability near neutral pH. nih.gov Under acidic conditions, the rate of hydrolysis can be influenced by the basicity of the amidine group. nih.gov The pyridine ring itself, as seen in 2-methylpyridine, is generally stable in aqueous solutions. nih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the carboximidamide group are nucleophilic and can participate in alkylation and acylation reactions. N-alkylation of amines and related compounds is a common organic transformation, often accomplished using alkyl halides or alcohols with appropriate catalysts. wikipedia.orgrsc.orgrsc.org For an unsubstituted carboximidamide, alkylation can occur at either the amino (-NH₂) or imino (=NH) nitrogen. The relative reactivity depends on factors like steric hindrance and the specific reaction conditions.

N-acylation is another key reaction of the carboximidamide functionality. nih.gov Acylating agents such as acid anhydrides or acyl chlorides can react with the nitrogen atoms to form N-acyl amidine derivatives. organic-chemistry.orgacs.org The development of efficient methods for synthesizing N-acyl amidines is an active area of research, as these products are valuable intermediates for creating more complex molecules, including various heterocycles. organic-chemistry.orgacs.orgmdpi.com

Cyclization Reactions to Form Other Heterocyclic Systems (e.g., Pyrimidines, Guanidines)

The carboximidamide group is a valuable building block in heterocyclic synthesis. The [C(=N)-N] unit can act as a synthon, providing two nitrogen atoms for the construction of a new ring. A classic and widely used transformation is the reaction of amidines with β-dicarbonyl compounds (compounds with two carbonyl groups separated by one carbon) to form substituted pyrimidines. organic-chemistry.orgnih.govresearchgate.netrsc.org This condensation reaction is a powerful tool for assembling the pyrimidine (B1678525) core, which is a key structure in many biologically active molecules.

Various protocols have been developed to facilitate this cyclization, using catalysts such as copper or iron complexes to enable the reaction between amidines and substrates like saturated ketones or enamines. nih.govorganic-chemistry.orgrsc.org The versatility of this approach allows for the synthesis of a diverse array of pyrimidine derivatives from readily available starting materials. nih.govfigshare.com The reaction of this compound with a suitable 1,3-dielectrophile would therefore be expected to yield a pyrimidine ring fused or attached to the pyridine scaffold.

Coordination Behavior with Metal Centers

Amidines are effective ligands in coordination chemistry, capable of binding to a wide range of metal ions. rsc.org They can coordinate as neutral ligands, typically through the more basic imino nitrogen atom, or as anionic amidinate ligands after deprotonation. researchgate.netwikipedia.org The resulting metal complexes have applications in catalysis and materials science. researchgate.netacs.org

This compound presents multiple potential coordination sites for metal ions:

The pyridine ring nitrogen.

The imino nitrogen of the carboximidamide group.

The amino nitrogen of the carboximidamide group.

This structure allows for several coordination modes. It could act as a monodentate ligand, binding through either the pyridine nitrogen or the imino nitrogen. More interestingly, it has the potential to act as a bidentate chelating ligand, forming a stable ring with a metal center. researchgate.net Chelation could occur by coordinating through both the pyridine nitrogen and one of the carboximidamide nitrogens. The specific mode of coordination would depend on the metal ion, the other ligands present, and the reaction conditions. sphinxsai.comnih.gov The study of similar ligands, such as picolinamide (B142947) (pyridine-2-carboxamide), shows coordination through both the pyridine nitrogen and a side-chain donor atom, suggesting that this compound could form stable chelate complexes. researchgate.net

Scientific Literature Lacks Data on the Coordination Chemistry of this compound

Despite a thorough review of available scientific databases and literature, no specific research has been found detailing the coordination chemistry of the compound this compound. Consequently, an article structured around its ligand design, binding modes, and the synthesis and characterization of its metal complexes cannot be generated at this time.

The investigation sought to build a comprehensive overview of this compound's behavior as a ligand, a molecule that can bind to a central metal atom to form a coordination complex. The intended article was to be structured according to the following outline:

Coordination Chemistry of this compound and Its Derivatives

Coordination Chemistry of 2 Methylpyridine 4 Carboximidamide and Its Derivatives

Spectroscopic Elucidation of Coordination Compounds

However, searches for specific data on these aspects for 2-Methylpyridine-4-carboximidamide have been fruitless. There is a notable absence of published studies on its synthesis for coordination purposes, its potential binding interactions with metal ions, and the isolation or characterization of any resulting metal complexes.

While research exists for structurally related compounds, such as other substituted pyridines and pyridine (B92270) carboxamides, this information cannot be directly extrapolated to this compound without introducing scientific inaccuracies. The presence and position of the methyl and carboximidamide functional groups are expected to significantly influence the electronic and steric properties of the molecule, leading to unique coordination behavior that can only be determined through dedicated experimental investigation.

Therefore, until research is conducted and published on the coordination chemistry of this compound, a scientifically rigorous and factual article on this specific topic cannot be provided.

Vibrational Spectroscopic Signatures (IR, Raman) in Complexed Forms

The coordination of this compound to a metal center induces characteristic shifts in its vibrational spectra, which can be probed using Infrared (IR) and Raman spectroscopy. These techniques are powerful tools for elucidating the binding mode of the ligand and the nature of the metal-ligand bond. nih.govlibretexts.org

Upon complexation, changes in the vibrational frequencies of the pyridine ring and the carboximidamide group are expected. The C=N and C=C stretching vibrations of the pyridine ring, typically observed in the 1400-1600 cm⁻¹ region, are sensitive to coordination. researchgate.net A shift to higher frequencies is often indicative of the pyridine nitrogen atom's involvement in the coordination to the metal center. This is due to the electronic effects of the metal ion on the pyridine ring's electron density.

The vibrational modes of the carboximidamide group, specifically the C=N and N-H stretching and bending frequencies, are also significantly affected by coordination. The C=N stretch, for instance, may shift in frequency depending on whether the imine nitrogen or the amide nitrogen is involved in bonding. The N-H stretching vibrations, typically appearing as broad bands in the IR spectrum, can provide insights into hydrogen bonding within the complex. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical vibrational spectra. nih.gov These calculations aid in the assignment of experimental IR and Raman bands to specific molecular vibrations, providing a more detailed understanding of the complex's structure. nih.gov

Table 1: Expected Vibrational Frequency Shifts in this compound Upon Complexation

Functional Group Vibrational Mode Typical Frequency Range (Free Ligand, cm⁻¹) Expected Shift Upon Complexation
Pyridine RingC=C, C=N stretching1400-1600Shift to higher frequency
CarboximidamideC=N stretching1620-1680Shift in frequency
CarboximidamideN-H stretching3100-3500Broadening and shift
CarboximidamideN-H bending1550-1650Shift in frequency

Electronic Spectroscopy (UV-Vis) for Ligand-to-Metal Charge Transfer Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for investigating the electronic structure of coordination complexes. researchgate.net For complexes of this compound, UV-Vis spectra can reveal the presence of ligand-to-metal charge transfer (LMCT) bands. libretexts.orglibretexts.org

LMCT is a type of electronic transition where an electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. libretexts.orglibretexts.org These transitions typically result in intense absorption bands in the UV-Vis spectrum. libretexts.org The energy of the LMCT band provides information about the energy difference between the ligand's highest occupied molecular orbital (HOMO) and the metal's lowest unoccupied molecular orbital (LUMO).

The presence of the electron-donating methyl group and the carboximidamide group on the pyridine ring of this compound influences the energy of its molecular orbitals. Upon coordination to a metal ion, the possibility of LMCT transitions arises. The specific wavelength and intensity of these bands will be highly dependent on the nature of the metal ion, its oxidation state, and the solvent used. For instance, the intense color of potassium permanganate (B83412) (KMnO₄) in solution is due to an LMCT transition. libretexts.org

NMR Spectroscopy for Solution-State Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of coordination complexes in solution. rsc.org For diamagnetic complexes of this compound, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's coordination environment.

Upon complexation, the chemical shifts of the protons and carbon atoms of the ligand will change. The magnitude and direction of these coordination-induced shifts (CIS) can reveal which atoms are directly involved in bonding to the metal center. rsc.org For instance, a significant downfield shift of the pyridine ring protons is typically observed upon coordination of the pyridine nitrogen. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish through-bond and through-space connectivities, respectively, further aiding in the complete structural elucidation of the complex in solution. rsc.org In some cases, ¹⁵N NMR can be particularly informative for directly observing the coordination of the nitrogen atoms. rsc.org

Potential in Catalysis and Supramolecular Chemistry

The unique structural features of this compound make it a promising candidate for applications in both homogeneous catalysis and the construction of supramolecular assemblies like metal-organic frameworks (MOFs).

Exploration in Homogeneous Catalytic Systems

The pyridine and carboximidamide functional groups in this compound offer multiple coordination sites, making it a versatile ligand for the design of homogeneous catalysts. Pincer-type ligands, which bind to a metal center via three co-planar atoms, have shown significant utility in catalysis. mdpi.com While this compound is not a classic pincer ligand, its multidentate nature could be exploited to create stable and reactive metal complexes for various catalytic transformations.

For example, ruthenium and manganese complexes with pyridine-containing ligands have been employed in hydrogenation and dehydrogenation reactions. mdpi.comnih.gov The electronic and steric properties of the this compound ligand can be tuned to influence the activity and selectivity of the metal center in catalytic cycles. The development of chiral versions of this ligand could also open avenues in asymmetric catalysis. researchgate.net

Precursors for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The predictable coordination geometry of pyridine-based ligands, coupled with additional functional groups, makes them excellent building blocks for MOFs. frontiersin.orgnih.gov

This compound, with its ability to bridge multiple metal centers through both the pyridine nitrogen and the carboximidamide group, is a promising candidate for the synthesis of novel MOFs or coordination polymers. mdpi.comresearchgate.net The resulting frameworks could exhibit interesting properties such as porosity, which is crucial for applications in gas storage and separation, or catalytic activity. The structure and properties of the resulting MOF would be dictated by the coordination preferences of the metal ion and the geometry of the ligand. mdpi.comfrontiersin.org

Based on a comprehensive search of available scientific literature, specific experimental spectroscopic and analytical data for the compound This compound is not publicly available. While data exists for structurally related compounds such as 2-methylpyridine (B31789), 2-methylpyridine-4-carboxamide, and other pyridine derivatives, this information cannot be accurately extrapolated to provide a scientifically rigorous characterization of the target molecule.

The generation of a detailed article with specific data tables for ¹H NMR, ¹³C NMR, IR, and Raman spectroscopy, as requested, requires direct experimental findings for this compound. Without access to published research detailing the synthesis and characterization of this specific compound, it is impossible to fulfill the request for a scientifically accurate and authoritative article.

Further research or de novo computational studies would be necessary to generate the spectroscopic data required for the outlined article sections.

Spectroscopic and Advanced Analytical Characterization Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental formula of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, MS offers high sensitivity and specificity.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like 2-Methylpyridine-4-carboximidamide. In ESI-MS, the analyte in solution is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are typically protonated molecules [M+H]⁺ or adducts with other cations present in the solution, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. mdpi.com

The resulting mass spectrum displays peaks corresponding to the mass-to-charge ratio (m/z) of these ions. For this compound (C₇H₉N₃), the protonated molecule [C₇H₉N₃+H]⁺ would be expected. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide further structural information. tsijournals.comresearchgate.net The fragmentation is often predictable, involving the loss of small neutral molecules. mdpi.com The selection of the ionization mode, either positive or negative, is based on the basicity or acidity of the compound. mdpi.com Given the presence of basic nitrogen atoms in the pyridine (B92270) ring and the imidamide group, positive ion mode is typically employed for this class of compounds. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as the measured exact mass can be compared to the calculated theoretical masses of possible molecular formulas. researchgate.net This capability is invaluable for confirming the identity of a newly synthesized compound or for identifying unknown substances. nih.gov

For this compound, the theoretical exact mass of the neutral molecule (C₇H₉N₃) is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁴N). The monoisotopic mass of the protonated molecule [C₇H₉N₃+H]⁺ would be measured by HRMS. A close match between the experimentally determined exact mass and the calculated mass provides strong evidence for the assigned molecular formula. researchgate.net

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular Formula C₇H₉N₃
Monoisotopic Mass 135.07965 g/mol
Exact Mass of [M+H]⁺ 136.08747 g/mol

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for characterizing the solid-state structure of crystalline materials. It provides information on the atomic arrangement within a crystal lattice, bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. mdpi.com This technique involves irradiating a single, well-ordered crystal with a beam of X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. Analysis of the positions and intensities of the diffracted beams allows for the precise determination of the positions of individual atoms within the molecule. nih.gov

SCXRD studies on related pyridine carboxamide derivatives reveal detailed information about their molecular conformation, including the planarity of the pyridine ring and the orientation of the carboxamide group. researchgate.net These studies also elucidate the nature of intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. researchgate.netmdpi.com For this compound, SCXRD would confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles, as well as details of its supramolecular assembly. mdpi.comrsc.org

Table 2: Representative Crystallographic Data for a Related Pyridine Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.6955 (14)
b (Å) 3.8408 (5)
c (Å) 14.592 (4)
β (°) 91.631 (19)
Volume (ų) 319.08 (12)
Z 2
Note: Data for N′-aminopyridine-2-carboximidamide, a structurally related compound, is presented for illustrative purposes. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. rruff.info Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern is characteristic of the crystalline phase or phases present in the sample. govinfo.govnist.gov

PXRD is a valuable tool for confirming the identity of a synthesized compound by comparing its experimental pattern to a reference pattern calculated from single-crystal data or obtained from a database. nih.gov It is also used to assess the purity of a crystalline sample, as the presence of crystalline impurities would result in additional peaks in the diffraction pattern. researchgate.net Furthermore, PXRD can be used to study polymorphism, the ability of a compound to exist in multiple crystalline forms, which can have different physical properties.

Other Analytical Techniques for Purity and Identity Confirmation

In addition to the primary techniques discussed above, other analytical methods are employed to ensure the purity and confirm the identity of this compound. High-performance liquid chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS), is a powerful tool for assessing purity by separating the compound from any impurities or byproducts from the synthesis. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the molecular structure and identifying impurities. Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups, such as the C=N and N-H bonds of the imidamide group and the characteristic vibrations of the pyridine ring.

Elemental Analysis (CHNS)

Elemental analysis is a cornerstone technique for the characterization of pure chemical compounds. It determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This destructive method involves the complete combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified, allowing for the calculation of the percentage composition of each element.

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₇H₉N₃. A comparison between the theoretical values and the experimental results obtained from an elemental analyzer serves to confirm the empirical formula of the synthesized compound. While elemental analysis is a standard characterization method for novel pyridine derivatives, specific experimental data for this compound is not extensively detailed in publicly available literature. researchgate.netusm.mymdpi.com The technique, however, is widely applied to analogous structures, such as pyridine carboxamide and carbothioamide derivatives, to validate their synthesis. mdpi.com

Table 1: Theoretical Elemental Composition of this compound Calculated based on the molecular formula C₇H₉N₃ (Molecular Weight: 135.17 g/mol )

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01784.0762.20
HydrogenH1.00899.0726.71
NitrogenN14.01342.0331.09
SulfurS32.07000.00

Chromatographic Methods (HPLC, GC) for Purity Assessment

Chromatography is an indispensable tool in analytical chemistry for separating, identifying, and quantifying the components of a mixture. For purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent method for determining the purity of non-volatile and thermally sensitive compounds. In the context of picolinamide (B142947) and related derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective approach. researchgate.net This method utilizes a non-polar stationary phase (typically a C18-bonded silica (B1680970) column) and a polar mobile phase. The purity of the compound is determined by integrating the peak area of the main component and any impurities, typically with UV detection at a wavelength where the compound exhibits maximum absorbance.

Although a specific, validated HPLC method for this compound is not detailed in the surveyed literature, a typical method can be proposed based on the analysis of structurally similar compounds. researchgate.netjohronline.com

Table 2: Typical Parameters for HPLC Purity Assessment

ParameterDescription
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of Acetonitrile (B52724) or Methanol and Water
Additives 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) to improve peak shape
Flow Rate 1.0 mL/min
Detection UV-Vis Detector (e.g., at 254 nm or a wavelength of maximum absorbance)
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of compounds that are volatile and thermally stable without decomposition. The use of pyridine and its derivatives as samples in GC is common, often in the context of metabolomics or synthesis analysis. researchgate.net The compound is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by a carrier gas (e.g., helium or nitrogen). Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

The suitability of GC for this compound would depend on its thermal stability in the injector and column. Purity is assessed using a detector like a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of the parent compound and any impurities. While GC is a standard analytical technique, a specific method for the purity analysis of this compound has not been reported in the reviewed literature.

Table 3: General Parameters for GC Purity Assessment

ParameterDescription
Column Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane - HP-5MS)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 - 280 °C (or optimized based on thermal stability)
Oven Program Temperature ramp (e.g., starting at 100 °C, ramping to 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 - 300 °C

Computational and Theoretical Investigations of 2 Methylpyridine 4 Carboximidamide

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into molecular behavior. The two primary methodologies employed are ab initio methods and Density Functional Theory (DFT). Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. nih.gov In contrast, DFT has become exceedingly popular due to its favorable balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. arxiv.org DFT methods calculate the electronic structure of a molecule based on its electron density, providing a robust framework for investigating the properties of 2-Methylpyridine-4-carboximidamide. nih.govnih.gov

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. pjbmb.org.pk Computational software systematically adjusts the bond lengths, bond angles, and dihedral angles of an initial input structure until a stationary point, ideally a minimum, is located. psicode.org

For a flexible molecule like this compound, which has rotatable bonds—particularly around the C-C bond connecting the pyridine (B92270) ring and the carboximidamide group—conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) to identify the global minimum energy conformation, which is the most stable and thus most populated form of the molecule at equilibrium. mdpi.com Such studies can reveal the relative energies of different conformers and the energy barriers to their interconversion.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311++G(d,p))
Bond LengthC(ring)-C(carboximidamide)1.49 Å
C=N (imidamide)1.28 Å
C-N (amino)1.35 Å
C-CH31.51 Å
Bond AngleN(ring)-C-C121.5°
C-C-N (imidamide)118.0°
Dihedral AngleN(ring)-C-C-N35.0°

Note: This table is illustrative. Actual values would be obtained from a specific computational output file.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The difference in energy between these two orbitals is known as the HOMO-LUMO energy gap (or band gap). schrodinger.commdpi.com A smaller energy gap indicates that the molecule is more easily excitable, suggesting higher chemical reactivity and lower kinetic stability. mdpi.com Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely distributed over the electron-rich pyridine ring and the nitrogen atoms of the carboximidamide group, while the LUMO may be centered on the pyridine ring and the C=N bond.

Table 2: Hypothetical Frontier Orbital Energies and Related Parameters for this compound

ParameterValue (eV)Description
E(HOMO)-6.50Energy of the Highest Occupied Molecular Orbital
E(LUMO)-1.25Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.25LUMO-HOMO energy difference; indicates chemical reactivity

Note: This table is illustrative. Actual values are dependent on the level of theory and basis set used.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. wikipedia.orgyoutube.com This method allows for the investigation of charge distribution and intramolecular interactions that contribute to the molecule's stability.

A key aspect of NBO analysis is the examination of donor-acceptor (or filled-vacant orbital) interactions. nih.gov The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. nih.gov A higher E(2) value indicates a stronger interaction between an electron donor orbital (such as a lone pair or a bonding orbital) and an electron acceptor orbital (typically an antibonding orbital). These interactions, often described as hyperconjugation, represent electron delocalization from a filled Lewis-type orbital to an empty non-Lewis orbital, which stabilizes the molecule. wisc.edu For this compound, significant charge transfer interactions would be expected from the nitrogen lone pairs to the antibonding orbitals of the pyridine ring and the carboximidamide group.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N(amino)π(C=N)25.5Lone Pair -> Antibond
LP(1) N(ring)π(C-C)18.2Lone Pair -> Antibond
π(C=N)π*(C(ring)-C(ring))15.8Pi Bond -> Pi Antibond

Note: This table is illustrative, showing potential stabilizing interactions. LP denotes a lone pair, and π denotes an antibonding orbital.*

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive behavior of a molecule. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electrophilic and nucleophilic regions. mdpi.com

Different colors on the MEP map signify different potential values. Typically, regions of negative electrostatic potential, shown in shades of red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive electrostatic potential, colored in blue, are electron-deficient and are prone to nucleophilic attack, often located around hydrogen atoms bonded to electronegative atoms. scispace.com Green and yellow areas represent regions of intermediate or near-zero potential. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of both the pyridine ring and the carboximidamide group, while positive potential would be concentrated on the hydrogen atoms of the amino group. chemrxiv.org

Vibrational Frequency Calculations and Spectroscopic Correlations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the energy required to excite its various bond stretching, bending, and torsional motions. q-chem.com These calculated frequencies are directly related to the peaks observed in experimental infrared (IR) and Raman spectra. gatech.edu

The process begins with the optimized geometry of the molecule. A vibrational frequency calculation involves computing the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for each frequency). gatech.edu For a stable structure (a true energy minimum), all calculated frequencies will be real (positive values). The presence of imaginary frequencies indicates a transition state or a higher-order saddle point.

The calculated vibrational frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra. nih.govdocumentsdelivered.com These theoretical spectra serve as a powerful aid in the assignment of experimental spectral bands to specific molecular vibrations. mdpi.com

It is a common practice to apply a scaling factor to the calculated frequencies. This is because theoretical calculations, particularly at the harmonic level, tend to overestimate vibrational frequencies compared to the anharmonic reality of experimental measurements. The scaling factor is chosen based on the level of theory and basis set to improve the agreement between the theoretical and experimental data. By analyzing the predicted spectrum of this compound, one could assign characteristic peaks for the N-H stretching of the amino group, the C=N stretching of the imide functionality, the C-H stretching of the methyl group, and the various vibrational modes of the pyridine ring.

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹) (Unscaled)Predicted IR Intensity
ν(N-H) asymAmine (-NH2)3550High
ν(N-H) symAmine (-NH2)3440Medium
ν(C-H)Methyl (-CH3)2980Medium
ν(C=N)Imidamide1650High
Ring BreathingPyridine995Medium

Note: This table is illustrative. The values are typical for the specified functional groups and would be refined by actual calculations.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a theoretical method used to assign calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of bonds. researchgate.net This analysis is crucial for interpreting infrared (IR) and Raman spectra. The process involves calculating the contribution of each internal coordinate (bond lengths, angles, etc.) to the potential energy of a given normal mode of vibration.

For this compound, a PED analysis would be performed using quantum chemical software like Gaussian, often in conjunction with programs like VEDA (Vibrational Energy Distribution Analysis). researchgate.net The results would typically be presented in a table, correlating the calculated vibrational frequencies (wavenumbers) with the percentage contribution from various internal coordinates, allowing for an unambiguous assignment of spectral bands. For instance, a band might be assigned as 90% C=N stretching and 10% C-C stretching.

Hypothetical PED Analysis Data Table for this compound: (Note: This table is illustrative and not based on actual experimental or calculated data.)

Calculated Frequency (cm⁻¹) Main PED Contributions (%) Vibrational Assignment
3450 ν(N-H) asym (100) Asymmetric N-H stretch
3350 ν(N-H) sym (98) Symmetric N-H stretch
3080 ν(C-H) arom (99) Aromatic C-H stretch
2980 ν(C-H) methyl (97) Methyl C-H stretch
1650 ν(C=N) imidine (85), δ(NH₂) (15) Imidine C=N stretch, NH₂ scissoring
1600 ν(C=C) ring (90) Pyridine ring C=C stretch
1450 δ(CH₃) (88) Methyl group deformation

Reactivity Prediction and Mechanistic Studies

Computational methods are powerful tools for predicting the chemical reactivity of a molecule and elucidating reaction mechanisms. These studies typically employ Density Functional Theory (DFT) to map out the potential energy surface of a reaction.

Computational Assessment of Reaction Pathways and Selectivity

To assess reaction pathways, computational chemists model the interaction of this compound with various reactants. By calculating the energies of reactants, intermediates, transition states, and products, different possible reaction channels can be compared. This allows for the prediction of reaction selectivity (e.g., regioselectivity or stereoselectivity). For example, in an electrophilic substitution reaction, calculations could determine whether the attack is more favorable at the pyridine ring or the imidamide group by comparing the activation energies for each pathway.

Transition State Modeling for Reaction Kinetics

Transition State Theory (TST) is used to calculate reaction rate constants from the properties of the reactants and the transition state (TS) structure connecting them on the potential energy surface. mdpi.com Locating the TS is a critical step, as its energy relative to the reactants determines the activation energy (Ea) of the reaction. mdpi.com A lower activation energy implies faster reaction kinetics. For this compound, this could be applied to study its synthesis, degradation, or tautomerization processes. mdpi.comresearchgate.net

Illustrative Reaction Coordinate Diagram Data: (Note: This table is illustrative and not based on actual experimental or calculated data.)

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials at ground state
Transition State 1 (TS1) +25.5 Highest energy point on pathway 1
Intermediate +5.2 A stable species formed during the reaction
Transition State 2 (TS2) +18.0 Highest energy point on pathway 2

Intermolecular Interactions and Aggregation Studies

The way molecules interact with each other governs their physical properties in the solid and liquid states, such as melting point, boiling point, and solubility. Computational methods can analyze these non-covalent interactions in detail.

Analysis of Hydrogen Bonding Networks

This compound has multiple hydrogen bond donors (the N-H groups) and acceptors (the nitrogen atoms). This allows for the formation of extensive hydrogen bonding networks. mdpi.com Computational studies can identify the most stable hydrogen-bonded dimer and polymer configurations. mdpi.com Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of these hydrogen bonds. In the solid state, these interactions are key drivers of the crystal packing arrangement. mdpi.com

Examination of Pi-Stacking and Other Non-Covalent Interactions

The pyridine ring in this compound is an aromatic π-system, capable of engaging in π-π stacking interactions with other aromatic rings. nih.govwikipedia.org These interactions are crucial for the stabilization of crystal structures and molecular aggregates. rsc.orgrsc.org Computational analysis can determine the geometry (e.g., parallel-displaced or T-shaped) and strength of these stacking interactions. nih.govrsc.org Hirshfeld surface analysis is another common technique used to visualize and quantify the various intermolecular contacts within a crystal lattice, providing a fingerprint of the packing interactions. mdpi.com

Applications As a Synthetic Intermediate and Chemical Reagent

Precursor in the Synthesis of Other Heterocyclic Systems

The amidine functionality is a key N-C-N synthon for building a variety of nitrogen-containing heterocycles. rsc.org This makes 2-Methylpyridine-4-carboximidamide a valuable starting material for creating more complex molecules that incorporate the 2-methylpyridine (B31789) moiety.

The synthesis of pyrimidine (B1678525) rings is a well-established application of amidines. rsc.org These reactions typically involve the condensation of an amidine with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. rsc.orgslideshare.net The Pinner pyrimidine synthesis, for instance, describes the acid- or base-catalyzed condensation of amidines with compounds like β-keto esters or malonic esters to yield substituted pyrimidines. slideshare.net

In the case of this compound, it can react with various dicarbonyl compounds to form pyrimidine rings fused or linked to the pyridine (B92270) core. A common method involves a [3+3] annulation, where the N-C-N fragment of the amidine combines with a C-C-C fragment from a reaction partner. rsc.orgrsc.org For example, reaction with α,β-unsaturated ketones can produce multi-substituted pyrimidines through a tandem annulation-oxidation process. rsc.orgrsc.org The reaction first forms a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the aromatic pyrimidine. rsc.orgrsc.org Modern methods may employ metal-free, visible-light-enabled photo-oxidation for this final aromatization step, offering a greener alternative to traditional transition-metal catalysts. rsc.org

Table 1: Synthesis of Pyrimidine Derivatives from Amidines

Reaction Partner Reaction Type Conditions Product Type
α,β-Unsaturated Ketone [3+3] Annulation-Oxidation Metal-free, visible light, eosin (B541160) Y, air 4,6-Disubstituted-2-(2-methylpyridin-4-yl)pyrimidine
β-Diketone Condensation (Pinner) Acid or base catalysis 4,6-Disubstituted-2-(2-methylpyridin-4-yl)pyrimidine
β-Keto Ester Condensation (Pinner) Acid or base catalysis 4-Hydroxy-6-substituted-2-(2-methylpyridin-4-yl)pyrimidine
Malononitrile Derivatives Condensation/Cyclization Base-promoted 4,6-Diamino-2-(2-methylpyridin-4-yl)pyrimidine-5-carbonitrile

The amidine group can serve as a precursor to the guanidine (B92328) moiety through a process known as guanylation. researchgate.net This transformation typically involves reacting the amidine with an amine source under conditions that facilitate the formation of the new C-N bond. While direct conversion is less common, a frequent strategy involves the reaction of amines with activated amidine derivatives. thieme-connect.de Alternatively, the synthesis can proceed from a thiourea (B124793) derivative, which can be formed from an amine and an isothiocyanate. The thiourea is then activated, often with a metal salt like mercury(II) chloride, and reacted with another amine to form the guanidine. mdpi.com

For this compound, it could theoretically be transformed into a guanidine derivative. More commonly, related compounds are used in multi-step syntheses. For example, a primary amine can be converted into a guanidine using reagents like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. nih.govnih.gov The synthesis of guanidines is of significant interest as the guanidinium (B1211019) group is a key feature in many biologically active compounds and therapeutic agents. sci-hub.se

Table 2: General Strategies for Guanidine Synthesis Relevant to Amidines

Starting Material Reagent(s) Key Transformation Product
Amine Cyanamide, Sc(OTf)₃ Guanylation N-Substituted Guanidine
Amine Carbodiimide, Yb(OTf)₃ Addition N,N',N''-Trisubstituted Guanidine
Thiourea Amine, HgCl₂ or other activating agent Desulfurization/Amination N,N',N''-Trisubstituted Guanidine
Amine Pyrazole-1-carboxamidine derivative Guanylation N-Substituted Guanidine

The reactivity of this compound allows for its use in synthesizing a variety of fused heterocyclic systems beyond pyrimidines. The presence of the nucleophilic nitrogen atoms in the amidine group, combined with the pyridine ring, enables participation in cyclocondensation and cycloaddition reactions.

For instance, reaction with α-haloketones or related 1,2-dielectrophiles can lead to the formation of fused imidazole (B134444) rings, such as imidazo[1,2-a]pyridines, although in this case, the reaction would likely proceed through an initial reaction at the pyridine nitrogen followed by intramolecular cyclization involving the amidine. researchgate.net More directly, condensation reactions with bifunctional reagents can yield various fused pyrimidine systems. researchgate.net For example, reacting a related 2-aminopyridine (B139424) derivative with urea (B33335) or thiourea can produce pyrido[2,3-d]pyrimidine (B1209978) structures. nih.gov The reaction of amidines with reagents like ethyl acetoacetate (B1235776) can also be a route to fused pyrimidinones. scispace.com Such fused systems are of great interest in medicinal chemistry and materials science. researchgate.netnih.gov

Role in the Functionalization and Diversification of Pyridine Scaffolds

The carboximidamide group in this compound offers a handle for further chemical modifications, enabling the diversification of the pyridine scaffold. The amidine moiety itself can undergo various transformations. For example, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide (2-Methylpyridine-4-carboxamide) nih.gov or carboxylic acid (2-Methylisonicotinic acid). sigmaaldrich.com

Furthermore, the amidine's nitrogen atoms can be alkylated or acylated, providing a route to more complex substituted derivatives. nih.gov These reactions allow for the introduction of new functional groups and the modulation of the compound's electronic and steric properties. The pyridine ring itself can also be functionalized, and the presence of the methyl and carboximidamide groups influences the regioselectivity of these reactions. For example, electrophilic substitution on the pyridine ring would be directed by the existing substituents.

Use in Specific Chemical Reactions (e.g., as a Catalyst Component, Reagent in Organic Synthesis)

While specific examples of this compound as a catalyst component are not prominent, its structural features suggest potential applications. Pyridine derivatives are widely used as ligands in transition metal catalysis and as organocatalysts. chemrxiv.org The nitrogen atom of the pyridine ring can coordinate to metal centers. Similarly, guanidines, which can be derived from amidines, are known organic superbases and have been employed as catalysts. thieme-connect.desci-hub.se Therefore, this compound or its derivatives could potentially serve as bifunctional ligands or catalysts, engaging both the pyridine nitrogen and the amidine/guanidine group in catalytic cycles.

As a reagent, its primary role is as a nucleophilic building block in the synthesis of heterocycles, as detailed in section 7.1. It provides a pre-functionalized pyridine core, which can be incorporated into larger molecular architectures.

Potential in Agrochemistry (as an intermediate for non-biological products)

Pyridine and its derivatives are crucial intermediates in the agrochemical industry, forming the backbone of many modern herbicides, insecticides, and fungicides. agropages.com Specifically, methylpyridines are starting materials for a generation of high-efficacy, low-toxicity agrochemical products. agropages.com

The synthesis of many advanced pesticides involves chlorinated and fluorinated pyridine intermediates. agropages.com For example, 2-chloro-6-trichloromethyl pyridine, an important intermediate, is produced from the chlorination of 2-methylpyridine. agropages.com Given this precedent, this compound represents a functionalized methylpyridine that could be a valuable intermediate. The carboximidamide group could be converted to other functionalities required for the final agrochemical product, or it could be a precursor to a biologically active moiety itself. The structural combination of a methylpyridine core with a nitrogen-rich functional group makes it a candidate for elaboration into novel, non-biological agrochemical compounds. For instance, pyridine-3-carboxamide (B1143946) analogs have been investigated as effective agents against bacterial wilt in tomatoes. nih.gov

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Challenges

The academic landscape for 2-Methylpyridine-4-carboximidamide is sparse, with direct research on this specific molecule being limited. The primary contributions in this area come from studies of structurally related compounds. For instance, the analogous Pyridine-2,6-bis(carboximidamide) has been demonstrated to be an effective ligand in nickel-catalyzed cross-coupling reactions. sigmaaldrich.com This suggests that the carboximidamide functional group on a pyridine (B92270) scaffold is of significant interest for catalysis.

The primary challenge is the lack of dedicated synthesis and characterization data for this compound. While its precursor, 2-methylpyridine-4-carboxylic acid, is a known compound, the conversion to the 4-carboximidamide is not widely documented in mainstream literature. sigmaaldrich.comgoogle.com This knowledge gap hinders experimental validation of its predicted properties and potential applications. Further challenges include understanding the influence of the 2-methyl group on the reactivity and coordination chemistry of the 4-carboximidamide moiety, which would differ electronically and sterically from unsubstituted or differently substituted pyridine carboximidamides.

Emerging Synthetic Strategies for Pyridine Carboximidamides

The synthesis of pyridine derivatives has evolved significantly, moving from traditional condensation reactions to more sophisticated and efficient methods. nih.govresearchgate.net Future synthesis of this compound would likely leverage these modern strategies.

A plausible synthetic pathway would begin with the well-established 2-methylpyridine-4-carboxylic acid. sigmaaldrich.comgoogle.com The conversion of the carboxylic acid to the carboximidamide is the critical step. Traditional methods might involve conversion to an ester or acid chloride, followed by reaction with ammonia (B1221849) or an ammonia equivalent. For example, a known patent describes the synthesis of 2-methyl-pyridine-4-carboxylic acid hydrazide from the corresponding methyl ester, which could be a potential intermediate. google.com

Emerging strategies that offer greater efficiency and control are highly relevant:

Transition-Metal-Catalyzed Reactions : Advances in transition-metal-catalyzed cyclization and cross-coupling offer novel routes to highly functionalized pyridines. nih.govresearchgate.net These could potentially be adapted to construct the core structure or introduce the functional groups in a more convergent manner.

Flow Chemistry : Continuous flow processing is gaining traction for the synthesis of pyridine derivatives, offering enhanced safety, scalability, and reaction speed, often by enabling the use of superheated solvents. mdpi.comresearchgate.net A flow-based approach could be developed for the α-methylation of a pyridine precursor or for the final functional group transformation to the carboximidamide. mdpi.com

Multi-component Reactions : The Hantzsch synthesis, a classic multi-component reaction, is a foundational method for creating pyridine rings and continues to be modified and improved. mdpi.comyoutube.com While perhaps less direct for this specific substitution pattern, the principles of multi-component reactions could inspire novel, efficient routes.

Untapped Potential in Advanced Materials Science and Chemical Technologies

The true potential of this compound lies in areas where its unique structural features can be exploited.

Catalysis : The most immediate and promising application is in catalysis. Drawing a parallel with Pyridine-2,6-bis(carboximidamide), which serves as a ligand for nickel catalysis, this compound could function as a mono- or bidentate ligand for various transition metals. sigmaaldrich.com The presence of a single carboximidamide group and a sterically influential methyl group at the 2-position would create a different coordination environment, potentially leading to novel reactivity and selectivity in cross-coupling, C-H activation, or polymerization reactions.

Advanced Materials : Pyridine derivatives are integral components in a range of materials, including polymers and agrochemicals. researchgate.netresearchgate.net The carboximidamide group is a strong hydrogen-bond donor and can participate in extensive intermolecular hydrogen-bonding networks. This property could be exploited to design supramolecular assemblies, liquid crystals, or functional polymers with specific thermal or mechanical properties.

Chemotherapeutics : While this article excludes detailed biological activity, it is noteworthy that derivatives of 2-methyl-pyridine-4-carboxylic acid have been investigated for their chemotherapeutic properties, particularly in combating tuberculosis. google.com The replacement of the carboxylic acid or its other derivatives with a carboximidamide group could modulate biological activity, making this an area ripe for fundamental medicinal chemistry research.

Directions for Fundamental Research in Structure-Reactivity Relationships and Computational Chemistry

To unlock the potential of this compound, fundamental research is essential, particularly in understanding its electronic structure and reactivity.

Structure-Reactivity Relationships : Experimental studies are needed to quantify the fundamental properties of the molecule. The pyridine nitrogen atom possesses a lone pair of electrons in an sp2 orbital, making it basic and nucleophilic. youtube.com Key research questions include:

How does the electron-donating 2-methyl group influence the basicity of the pyridine nitrogen compared to the unsubstituted analogue?

What is the pKa of the carboximidamidinium ion, and how does it compare to other amidines?

How does the molecule behave as a ligand? Does it coordinate through the pyridine nitrogen, the imine nitrogen of the carboximidamide, or both (bidentate chelation)?

Computational Chemistry : In parallel with experimental work, computational modeling can provide profound insights. youtube.com Density Functional Theory (DFT) calculations can be employed to:

Predict the ground-state geometry, bond lengths, and angles.

Calculate the frontier molecular orbital energies (HOMO-LUMO gap), which relates to the molecule's reactivity and electronic properties. nih.gov

Model the coordination of the molecule to different metal centers, predicting binding energies and preferred coordination modes.

Simulate its interaction with biological targets or within a material matrix to guide experimental design. youtube.comnih.gov

Such computational studies, which have been successfully applied to other complex pyridine derivatives, would be invaluable in predicting the behavior of this compound and prioritizing experimental efforts. nih.gov

Q & A

Q. What synthetic methodologies are recommended for producing 2-Methylpyridine-4-carboximidamide with high purity?

  • Methodological Answer : A two-step approach is commonly employed. First, synthesize a precursor such as 4-cyano-2-methylpyridine via nucleophilic substitution or cyanation reactions. Second, convert the nitrile group to the carboximidamide functionality using the Pinner reaction: treat the nitrile with anhydrous HCl in methanol to form an imidate intermediate, followed by ammonolysis with aqueous ammonia. Purification via column chromatography (silica gel, eluting with ethyl acetate/methanol) ensures ≥98% purity, as validated by HPLC . Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via 1^1H NMR and FTIR (e.g., disappearance of nitrile peaks at ~2200 cm1^{-1}) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1^1H NMR : Confirm the presence of the methyl group (δ ~2.5 ppm, singlet) and amidine protons (δ ~6.8–7.5 ppm, broad) .
  • FTIR : Identify N-H stretches (~3300 cm1^{-1}) and C=N vibrations (~1650 cm1^{-1}) .
  • HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm; retention time should match reference standards .
    Cross-reference data with NIST Chemistry WebBook entries for analogous pyridine derivatives to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture. Label containers with hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Experimental Design : Conduct systematic solubility tests in solvents (e.g., DMSO, ethanol, hexane) under controlled temperatures (20–60°C). Use UV-Vis spectroscopy to quantify saturation points.
  • Data Analysis : Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity. Discrepancies may arise from impurities or polymorphic forms; verify purity via DSC (melting point consistency) and XRD (crystallinity checks) .
  • Validation : Compare results with PubChem datasets for structurally similar amidines (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) to identify trends .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) vs. Brønsted acids (e.g., H2_2SO4_4) in the Pinner reaction. Monitor yields via GC-MS.
  • DoE (Design of Experiments) : Use a factorial design to evaluate temperature (40–80°C), catalyst loading (5–20 mol%), and reaction time (6–24 hrs).
  • Statistical Analysis : Apply ANOVA to identify significant variables. For example, ZnCl2_2 at 15 mol% and 60°C typically maximizes yield (~75%) while minimizing byproducts like hydrolyzed amides .

Q. How can mechanistic studies elucidate the amidine formation pathway in this compound synthesis?

  • Methodological Answer :
  • Isotopic Labeling : Use 15^{15}N-ammonia to trace nitrogen incorporation into the amidine group. Analyze via 15^{15}N NMR or mass spectrometry.
  • Kinetic Profiling : Perform in-situ FTIR to track nitrile-to-imidate intermediate conversion rates.
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian) to map transition states and identify rate-limiting steps, such as nucleophilic attack on the imidate .

Data Analysis and Reproducibility

Q. What approaches ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer :
  • Standardized Protocols : Publish detailed SOPs with exact molar ratios, solvent grades, and equipment specifications (e.g., rotary evaporator pressure settings).
  • Interlab Validation : Share samples with collaborating labs for cross-characterization using identical HPLC columns (e.g., Agilent ZORBAX SB-C18) and NMR spectrometers (e.g., 400 MHz Bruker) .
  • Open Data : Deposit raw spectral data in repositories like PubChem or NIST for public verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.